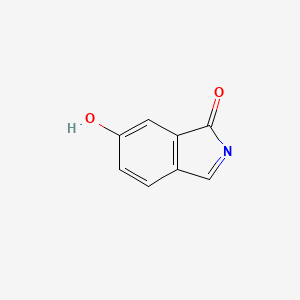

6-Hydroxyisoindol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxyisoindol-1-one is a heterocyclic compound with the molecular formula C₈H₅NO₂. It is a derivative of isoindolin-1-one, featuring a hydroxyl group at the sixth position. This compound is of significant interest due to its presence in various natural products and pharmaceutical molecules, exhibiting a broad spectrum of biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ultrasonic-Assisted Synthesis: One of the practical methods for synthesizing 6-Hydroxyisoindol-1-one involves the ultrasonic-assisted reaction of 3-alkylidenephtalides.

Organometallic Reagents: Another approach involves the selective addition of organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), or organozinc reagents (R₂Zn) to phthalimides.

Oxidative C–H Activation and Annulation: This method uses secondary benzamides and aldehydes as starting materials, undergoing tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts.

Reaction with Primary Amines: The treatment of 2-alkynylbenzoic acids with primary amines can also lead to the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production, particularly the ultrasonic-assisted synthesis due to its scalability and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 6-Hydroxyisoindol-1-one can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

Substitution: The hydroxyl group in this compound can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted isoindolin-1-one derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole compounds, including 6-hydroxyisoindol-1-one, exhibit promising antimicrobial properties. A study highlighted the synthesis and biological evaluation of isoindole derivatives that showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound exhibited an inhibition zone comparable to gentamicin, suggesting its potential as a therapeutic agent against bacterial infections .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells, specifically in human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and the triggering of apoptotic pathways. Structure-activity relationship (SAR) studies suggest that modifications to the isoindole structure enhance its antiproliferative effects, making it a candidate for further development in cancer therapy .

OATP1B1 Inhibition

6-Hydroxyindole has been identified as a long-lasting inhibitor of the organic anion transporting polypeptide OATP1B1. This inhibition is significant in pharmacokinetics, particularly in the context of drug interactions and transport mechanisms in hepatic tissues. Elevated plasma concentrations of 6-hydroxyindole have been observed in patients with renal failure, highlighting its relevance in clinical settings .

Hair Dye Formulations

In cosmetic chemistry, 6-hydroxyindole is utilized as a hair colorant, typically requiring hydrogen peroxide as an oxidant for its application. Its incorporation into hair dye formulations has been evaluated for safety and efficacy, showing that it can penetrate skin layers effectively when formulated correctly .

Safety and Toxicological Studies

Research into the safety profile of this compound reveals mixed results regarding its mutagenicity. While some studies indicate potential mutagenic effects in bacterial assays (e.g., Salmonella typhimurium), others suggest no significant clastogenic effects in vivo . The compound's safety is critical for its application in pharmaceuticals and cosmetics.

Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Isoindole derivatives showed significant antibacterial effects comparable to standard treatments | Potential for new antibiotic development |

| Anticancer Properties | Induction of apoptosis in cancer cell lines; effective against Caco-2 and HCT-116 | Promising candidates for cancer therapy |

| OATP1B1 Inhibition | Long-lasting inhibition observed; elevated levels in renal failure patients | Important for understanding drug interactions |

| Cosmetic Applications | Effective penetration in hair dye formulations; safety evaluated | Widely used in hair coloring products |

Mécanisme D'action

The mechanism of action of 6-Hydroxyisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position plays a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways.

Comparaison Avec Des Composés Similaires

6-Hydroxyisoindol-1-one can be compared with other similar compounds such as:

3-Hydroxyisoindolin-1-one: Similar in structure but with the hydroxyl group at the third position.

6-Hydroxy-2,3-dihydro-isoindol-1-one: A dihydro derivative with similar properties.

6-Hydroxy-1H-isoindol-1-one: Another isomer with slight structural differences.

The uniqueness of this compound lies in its specific hydroxyl group positioning, which significantly influences its chemical reactivity and biological activity .

Activité Biologique

6-Hydroxyisoindol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is part of the isoindole family and features a hydroxyl group at the 6-position. Its structure can be represented as follows:

This compound is known for its ability to interact with various biological targets, influencing multiple pathways associated with disease processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. A study reported an IC50 value of 1.174 μmol/mL for its free radical scavenging effect, highlighting its potential as a therapeutic agent against oxidative stress .

Antimicrobial Activity

The compound has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies showed that certain derivatives of isoindole-1,3-dione, including those related to this compound, produced inhibition zones comparable to standard antibiotics like gentamicin .

Anticancer Properties

This compound derivatives have shown promise in cancer treatment. They exhibit antiproliferative activity against various cancer cell lines, including Caco-2 and HCT-116. Treatment with these compounds can induce apoptosis and arrest the cell cycle progression in cancer cells .

Cholinesterase Inhibition

Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. The most potent derivative achieved an IC50 value of 1.12 μM, indicating strong inhibitory activity that could be beneficial in treating conditions like Alzheimer's disease .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound inhibits key enzymes such as AChE and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown.

- Scavenging Free Radicals : Its antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

- Modulation of Signaling Pathways : The compound influences inflammatory pathways by affecting pro-inflammatory cytokines and enzymes like cyclooxygenases (COX) .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various isoindole derivatives, including this compound. Results indicated that these compounds could significantly inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways .

Study on Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound derivatives against AChE. The findings suggested that these compounds could enhance cognitive function by preserving acetylcholine levels in synaptic clefts, thus offering a potential therapeutic avenue for neurodegenerative diseases .

Propriétés

IUPAC Name |

6-hydroxyisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXJIXYPWQTGDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.